molecular formula C22H19F3N4O2 B11280495 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11280495
M. Wt: 428.4 g/mol
InChI Key: GGJPOOKWQUPBRU-UHFFFAOYSA-N
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Description

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a combination of oxadiazole, indole, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The final step involves coupling the oxadiazole and indole intermediates with the trifluoromethylphenyl acetamide using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated or nitrated trifluoromethylphenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features and potential biological activity.

    Biological Research: The compound can be used as a probe to study various biological pathways and molecular interactions.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The indole moiety may interact with protein receptors or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
  • 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Uniqueness

The uniqueness of 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide lies in its specific substitution pattern, which may confer distinct biological activity and physicochemical properties compared to its analogs. The propyl group on the oxadiazole ring and the trifluoromethyl group on the phenyl ring contribute to its unique profile.

Properties

Molecular Formula

C22H19F3N4O2

Molecular Weight

428.4 g/mol

IUPAC Name

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H19F3N4O2/c1-2-7-20-27-28-21(31-20)18-12-14-8-3-6-11-17(14)29(18)13-19(30)26-16-10-5-4-9-15(16)22(23,24)25/h3-6,8-12H,2,7,13H2,1H3,(H,26,30)

InChI Key

GGJPOOKWQUPBRU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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